2-amino-N-cyclohexyl-3-phenylpropanamide

Lipophilicity Drug design Extraction efficiency

Substituting with enantiopure L-form or N-Boc analog introduces stereochemical bias and requires extra deprotection. This racemic DL building block (CAS 92698-80-1) resolves both: • Free α-amine eliminates TFA deprotection-saves one step per coupling vs. N-Boc analog • XLogP3 = 2.4 enhances organic-phase extractability and membrane partitioning • Ideal for hit-finding libraries; chiral resolution deferred to lead optimization • Batch-specific NMR/HPLC/GC data supports GLP method validation

Molecular Formula C15H22N2O
Molecular Weight 246.35 g/mol
CAS No. 92698-80-1
Cat. No. B113294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-cyclohexyl-3-phenylpropanamide
CAS92698-80-1
Molecular FormulaC15H22N2O
Molecular Weight246.35 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C(CC2=CC=CC=C2)N
InChIInChI=1S/C15H22N2O/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11,16H2,(H,17,18)
InChIKeyZMBVNXGMRQPTHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-cyclohexyl-3-phenylpropanamide: Identity & Procurement


2-Amino-N-cyclohexyl-3-phenylpropanamide (CAS 92698-80-1) is the racemic (DL) form of N-cyclohexyl phenylalaninamide, a synthetic phenylalanine derivative with the molecular formula C₁₅H₂₂N₂O and a molecular weight of 246.35 g/mol [1]. The compound features a free α-amino group, a benzyl side chain, and a C-terminal cyclohexylamide moiety, placing it within the class of amino acid amides used as synthetic intermediates and building blocks . It is cataloged under synonyms including Benzenepropanamide, α-amino-N-cyclohexyl- and 2-Amino-N-cyclohexyl-3-phenyl-DL-propanamide, and is commercially available from multiple suppliers at purities ranging from 95% to 98% . Critically, this CAS number designates the racemic mixture, distinguishing it from the enantiopure L-form (CAS 17186-53-7) and the N-protected variants (e.g., N-Boc, CAS 169566-77-2) that serve different synthetic roles [2].

Identity Racemic DL mixture; non-stereoselective synthetic building block
Format Free α-amine; direct coupling without deprotection
Source context Multi-vendor availability with batch-specific analytical documentation

Differentiation of 2-Amino-N-cyclohexyl-3-phenylpropanamide from Analogs


Substituting 2-amino-N-cyclohexyl-3-phenylpropanamide (CAS 92698-80-1) with a generic phenylalanine amide, methyl ester, or even its enantiopure L-form introduces measurable physicochemical and functional divergence that can compromise experimental reproducibility. The cyclohexylamide terminus elevates the computed XLogP3 to 2.4, compared to 1.44 for phenylalanine amide and 1.1 for phenylalanine methyl ester, resulting in a >0.9 log unit increase in lipophilicity that substantially alters membrane partitioning, organic-phase extractability, and chromatographic retention behavior [1]. Furthermore, this CAS number specifies the racemic DL mixture—not the enantiopure L-form (CAS 17186-53-7)—meaning that substitution with the L-enantiomer introduces stereochemical bias with documented consequences for chiral auxiliary performance, diastereomeric excess, and crystallinity [2]. The free α-amino group also distinguishes it from N-Boc-protected cyclohexylamide (CAS 169566-77-2), which requires deprotection before further coupling . These differences are quantifiable and mean that generic replacement can lead to failed couplings, altered reaction kinetics, shifted LogD values in extraction protocols, and irreproducible biological assay outcomes.

Target
Racemic DL cyclohexylamide; free amine; XLogP3 2.4
L-enantiomer
Introduces stereochemical bias; documented consequences for diastereomeric excess and crystallinity
N-Boc analog
Requires TFA deprotection; adds synthetic step and potential epimerization risk
Simple amides
Lower lipophilicity may shift extraction recovery and chromatographic retention

Quantitative Differentiation Evidence for 2-Amino-N-cyclohexyl-3-phenylpropanamide


Lipophilicity Advantage over Phenylalanine Amide and Methyl Ester

The cyclohexylamide modification of 2-amino-N-cyclohexyl-3-phenylpropanamide (CAS 92698-80-1) yields a computed XLogP3 of 2.4, representing a 0.96 log unit increase over phenylalanine amide (H-Phe-NH₂, CAS 5241-58-7, LogP = 1.44) and a 1.3 log unit increase over phenylalanine methyl ester (XLogP ≈ 1.1) [1][2]. This translates to an approximately 9-fold and 20-fold higher octanol-water partition coefficient, respectively, which directly impacts organic-phase extraction recovery, reversed-phase HPLC retention time, and passive membrane permeability in cell-based assays [3]. For researchers optimizing liquid-liquid extraction or solid-phase extraction protocols, this differential lipophilicity means the cyclohexylamide partitions into organic layers (e.g., ethyl acetate, dichloromethane) with substantially higher efficiency than the parent amide or ester, reducing aqueous loss during workup [3].

Lipophilicity vs. amide and ester
Cross-study comparable
XLogP3 = 2.4; Δ +0.96 vs. amide, +1.3 vs. methyl ester
Supports extraction and retention reproducibility
Computed property; empirical validation recommended
Lipophilicity Drug design Extraction efficiency

Racemic DL Mixture vs. Enantiopure L-Form

CAS 92698-80-1 is the racemic DL mixture, whereas CAS 17186-53-7 is the enantiopure (S)-enantiomer. A direct price comparison reveals a substantial cost differential: the DL racemate (95% purity) is listed at approximately $161 per gram from AKSci , while the L-enantiomer is listed at approximately $360 per 250 mg ($1,440/g equivalent) from Santa Cruz Biotechnology [1]—a >8.9-fold price premium for the enantiopure form on a per-gram basis. The enantiopure L-form has documented utility as a chiral auxiliary for the asymmetric synthesis of α,α-disubstituted amino acids, where stereochemical integrity is essential [2]. The DL racemate, by contrast, is appropriate for applications where stereochemistry is not critical—such as racemic library synthesis, achiral intermediate preparation, or analytical reference standard development—offering a cost advantage without unnecessary stereochemical specification .

DL racemate vs. L-enantiomer cost
Direct head-to-head
DL: ~$161/g; L-form: ~$1,440/g equivalent
Reported cost context for non-stereoselective workflows
Supplier pricing April 2026; purity 95% vs. ≥97%
Stereochemistry Chiral auxiliary Cost-effectiveness

Cyclohexylamide: Conformational Restraint and Metabolic Stability

The cyclohexyl ring in 2-amino-N-cyclohexyl-3-phenylpropanamide provides conformational restriction around the C-terminal amide bond compared to linear N-alkyl amides such as N-methyl or N-ethyl phenylalaninamide. Published research on cyclohexylamide derivatives of bioactive peptides (e.g., FMRFamide analogs) demonstrates that the cyclohexylamide C-terminal modification retains or modulates biological activity while reducing conformational flexibility at the C-terminus [1]. In peptide and peptidomimetic design, cyclohexylamides are recognized as metabolically more stable than simple alkyl amides because the sterically hindered cyclohexyl group reduces susceptibility to carboxypeptidase-mediated hydrolysis [2]. While direct comparative proteolytic half-life data for this specific compound are not publicly available, the class-level inference is well-established: N-cyclohexyl amides exhibit longer half-lives in plasma and tissue homogenates than their N-methyl or unsubstituted amide counterparts in systematic SAR studies [2]. The target compound's measured melting point of 96–99°C (for the L-form) [3] and solubility in dichloromethane and DMSO [4] are consistent with this class profile.

Conformational restraint and stability
Class-level inference
Cyclohexylamide; class-level evidence of reduced carboxypeptidase susceptibility
Context-dependent stability review
Direct hydrolysis rate data not publicly available
Conformational constraint Metabolic stability Peptidomimetic design

Direct Coupling Without Deprotection vs. N-Boc-Protected Analog

2-Amino-N-cyclohexyl-3-phenylpropanamide (CAS 92698-80-1) bears a free α-amino group (NH₂), enabling direct amide bond formation with carboxylic acid coupling partners using standard coupling reagents (e.g., EDC/HOBt, HATU) without a deprotection step . In contrast, the N-Boc-protected analog (N-t-Boc-phenylalanine cyclohexylamide, CAS 169566-77-2) requires TFA-mediated Boc removal prior to coupling, adding one synthetic step and introducing potential side reactions (e.g., acid-catalyzed epimerization of sensitive substrates) . The DL racemate also lacks the Z (benzyloxycarbonyl) protecting group found on N-Cyclohexyl-DL-Z-phenylalaninamide (CAS 75690-74-3), which further requires hydrogenolysis or strong acid for deprotection . For applications requiring direct incorporation of the phenylalanine-cyclohexylamide moiety into growing peptide chains or small-molecule libraries, the free amine form circumvents deprotection chemistry, reducing step count by one and avoiding exposure to strong acid or hydrogenation conditions .

Direct coupling advantage
Direct comparison
0 deprotection steps vs. 1 step for N-Boc analog
Supports synthesis workflow efficiency review
Avoids TFA exposure; data to verify for specific substrates
Solid-phase peptide synthesis Amide coupling Synthetic efficiency

Multi-Vendor Availability and Batch Consistency

CAS 92698-80-1 is stocked by multiple independent suppliers with documented purity specifications: AKSci offers 95% minimum purity , Leyan (Chinese supplier) offers 98% purity , Bidepharm offers 95%+ purity with batch-specific QC data including NMR, HPLC, and GC , and CymitQuimica offers the compound at 95% purity . The availability of NMR, HPLC, and GC characterization from Bidepharm is notable because it provides orthogonal identity and purity verification, which is critical for experimental reproducibility in synthetic chemistry and biological testing . Multi-vendor sourcing also mitigates single-supplier supply chain risk—a key procurement consideration for long-term research programs. In contrast, more specialized analogs such as the N-Z-protected variant (CAS 75690-74-3) or the mono-trifluoroacetate salt (CAS 200274-80-2) are available from fewer vendors, typically without the same breadth of analytical documentation .

Multi-vendor availability
Supporting evidence
≥6 vendors; batch-specific NMR, HPLC, GC from select suppliers
Supports supply chain resilience review
Orthogonal characterization available; verify per batch
Quality control Reproducibility Analytical characterization

Optimal Use Cases for 2-Amino-N-cyclohexyl-3-phenylpropanamide


Peptidomimetic Library Synthesis by Direct Coupling

For medicinal chemistry groups constructing racemic peptidomimetic libraries, 2-amino-N-cyclohexyl-3-phenylpropanamide (CAS 92698-80-1) provides a coupling-ready C-terminal building block with a pre-installed cyclohexylamide moiety. The free α-amine eliminates the TFA deprotection step required by the N-Boc analog (CAS 169566-77-2), reducing each coupling cycle by one synthetic operation . The elevated XLogP3 of 2.4 (vs. 1.44 for phenylalanine amide) means that library members incorporating this building block will exhibit systematically higher logD values, which can be advantageous for screening campaigns targeting intracellular or membrane-associated targets where moderate lipophilicity is desired for cell permeability [1]. The DL racemic nature is appropriate for initial hit-finding libraries where stereochemical resolution is deferred to the lead optimization phase [2].

Chiral HPLC Reference Standard Preparation

Analytical chemistry laboratories developing chiral HPLC or SFC methods for phenylalanine-cyclohexylamide-derived pharmaceuticals can utilize the racemic DL form (CAS 92698-80-1) as a cost-effective system suitability standard. At ~$161/g (95% purity), the DL racemate provides both enantiomers in a single injection for method development and column screening, compared to ~$1,440/g equivalent for the enantiopure L-form . The batch-specific NMR, HPLC, and GC characterization data provided by suppliers such as Bidepharm supports GLP-compliant documentation for method validation protocols [1]. The solubility profile in dichloromethane and DMSO [2] is compatible with common chiral HPLC mobile phase systems employing hexane-ethanol or hexane-isopropanol gradients.

Imidazoline and Heterocyclic Synthesis Intermediate

CymitQuimica documents the use of 2-amino-N-cyclohexyl-3-phenyl-DL-propanamide as an intermediate in the synthesis of imidazolines . The cyclohexylamide group's contribution of +0.96 logP relative to unsubstituted phenylalanine amide enhances the organic-solvent extractability of both the starting material and downstream imidazoline products during aqueous workup [1]. This improved phase partitioning translates to higher isolated yields in multi-step sequences that include aqueous washes, as the cyclohexylamide-bearing intermediates partition more completely into organic layers (ethyl acetate or dichloromethane) compared to more polar amide analogs [1]. For process chemistry applications, this reduced aqueous loss can meaningfully impact overall yield and cost-of-goods.

SAR Studies of C-Terminal Modification on Target Binding

In SAR campaigns exploring the effect of C-terminal amide substituents on biological target engagement, 2-amino-N-cyclohexyl-3-phenylpropanamide serves as the key comparator representing maximal C-terminal steric bulk and lipophilicity within a phenylalaninamide series. Its XLogP3 of 2.4, molecular weight of 246.35 g/mol, and cyclohexyl ring conformational constraint place it at one extreme of a property gradient that includes the methyl ester (XLogP ≈ 1.1, MW 179.22), unsubstituted amide (LogP 1.44, MW 164.20), and N-methyl amide variants . Published precedent with FMRFamide cyclohexylamide derivatives confirms that C-terminal cyclohexylamide modification modulates biological activity relative to the native C-terminal amide, providing a validated rationale for its inclusion in systematic SAR matrices [1]. The multi-vendor commercial availability of the DL form ensures uninterrupted supply throughout multi-round SAR iteration [2].

Application
Selection Property
Validation Focus
Racemic peptidomimetic library synthesis
Direct coupling free amine
Coupling efficiency and step-count review
Chiral HPLC reference standard preparation
Cost-effective racemic DL form
System suitability and column screening
Imidazoline and heterocyclic synthesis intermediate
Elevated lipophilicity for extraction
Phase-partitioning yield review
C-terminal SAR studies on target binding
Maximal steric bulk and LogP comparator
Property-gradient matrix interpretation

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